molecular formula C25H29NO6 B13084857 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid CAS No. 1187933-08-9

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B13084857
CAS No.: 1187933-08-9
M. Wt: 439.5 g/mol
InChI Key: DJGFHXKITHLQAM-UHFFFAOYSA-N
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Description

Fmoc-beta-dimethyl-Asp(OtBu)-OH: is a derivative of aspartic acid, a common amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (OtBu) ester at the carboxyl terminus. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-dimethyl-Asp(OtBu)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Carboxyl Group: The carboxyl group is protected with the tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.

    Dimethylation: The beta position of aspartic acid is dimethylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for Fmoc-beta-dimethyl-Asp(OtBu)-OH would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-dimethyl-Asp(OtBu)-OH: can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the OtBu group using an acid like trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid in dichloromethane (DCM) for OtBu removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotected Aspartic Acid Derivatives: After removal of protecting groups.

    Peptides: When coupled with other amino acids.

Scientific Research Applications

Fmoc-beta-dimethyl-Asp(OtBu)-OH: is used in various scientific research applications, including:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.

    Biological Studies: To study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: In the production of synthetic peptides for research and therapeutic use.

Mechanism of Action

The mechanism of action of Fmoc-beta-dimethyl-Asp(OtBu)-OH depends on its use. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Fmoc group provides stability during synthesis and can be removed under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar but without the beta-dimethylation.

    Fmoc-Glu(OtBu)-OH: Glutamic acid derivative with similar protecting groups.

    Boc-Asp(OtBu)-OH: Uses a different protecting group (Boc) for the amino terminus.

Uniqueness

Fmoc-beta-dimethyl-Asp(OtBu)-OH: is unique due to the beta-dimethylation, which can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in peptide synthesis.

Properties

CAS No.

1187933-08-9

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)

InChI Key

DJGFHXKITHLQAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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